molecular formula C11H17N3O2 B1490197 1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098070-63-2

1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1490197
CAS RN: 2098070-63-2
M. Wt: 223.27 g/mol
InChI Key: AXSVZEVICWYQQM-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many heterocyclic compounds that play a significant part in the pharmaceutical industry .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of novel heterocyclic amino acids, serving as building blocks for more complex molecules. These compounds have been synthesized through regioselective methods and characterized by various spectroscopic techniques, indicating their potential utility in chemical research and drug development (Matulevičiūtė et al., 2021).

Catalysis and Chemical Reactions

  • Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates, closely related to the target compound, have been used as precursors in palladium-catalyzed cross-coupling reactions. These reactions have facilitated the synthesis of various condensed pyrazoles, demonstrating the compound's utility in complex chemical synthesis (Arbačiauskienė et al., 2011).

Biological Studies

  • Derivatives of 1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid have been investigated for their biological properties, such as antibacterial and anticancer activities. This highlights the potential pharmaceutical applications of compounds synthesized from this chemical (Shafi et al., 2021).

Molecular Modulation

  • Compounds structurally related to 1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid have been explored for their role in modulating cannabinoid receptors. This research provides insights into the design of new therapeutic agents targeting these receptors (Price et al., 2005).

Antimycobacterial Activity

  • Novel pyrazole derivatives, including those related to the chemical , have been synthesized and evaluated for their antimycobacterial activity. Such studies contribute to the ongoing search for new treatments against tuberculosis and other mycobacterial infections (Jeankumar et al., 2013).

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-ethyl-5-piperidin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-14-10(11(15)16)7-9(13-14)8-5-3-4-6-12-8/h7-8,12H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSVZEVICWYQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCCCN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylic acid

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